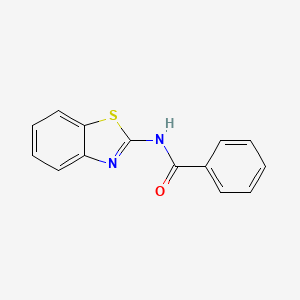

N-(1,3-benzothiazol-2-yl)benzamide

概要

説明

N-(1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10N2OS and its molecular weight is 254.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

N-(1,3-benzothiazol-2-yl)benzamide derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. A study evaluated a series of these compounds against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, revealing that several derivatives inhibited cell growth significantly. Among them, one compound exhibited a pronounced pro-apoptotic effect specifically on MCF-7 cells, indicating potential as a cancer therapeutic agent .

Antimicrobial Activity

The benzothiazole moiety is recognized for its antimicrobial properties. Research has shown that this compound exhibits effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural characteristics contribute to its ability to disrupt bacterial cell functions, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Studies suggest that benzothiazole derivatives possess anti-inflammatory properties. This compound has been implicated in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structural Variants and Their Activities

The biological activity of this compound can be enhanced through structural modifications. Below is a table summarizing various derivatives and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide | Acetamido group on benzothiazole | Anti-inflammatory, anti-diabetic |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide | Bromine substitution | Enhanced antimicrobial activity |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Nitro group addition | Potential anticancer effects |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in different contexts:

Anticancer Research

A comprehensive study reported on the synthesis of various benzothiazole derivatives and their evaluation against cancer cell lines. The findings indicated that modifications to the benzothiazole structure could lead to increased potency against specific cancers .

Antimicrobial Development

Research focusing on the synthesis of new benzothiazole-based compounds demonstrated their effectiveness against resistant strains of bacteria like Enterococcus faecalis. These findings underscore the potential for developing new antibiotics from this class of compounds .

化学反応の分析

Acylation and Alkylation Reactions

The benzothiazole nitrogen and amide group participate in nucleophilic substitution and acylation reactions:

-

Acylation with acid chlorides : Reacts with acetyl chloride or benzoyl chloride in the presence of a base (e.g., pyridine) to form N-acylated derivatives .

Example :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to yield N-alkylated products .

Conditions : DMF solvent, K₂CO₃, 60°C, 6–8 hours .

Table 1: Acylation/Alkylation Reaction Outcomes

Sulfonation and Sulfamoylation

The benzothiazole ring undergoes electrophilic substitution at the 6-position due to directing effects of the thiazole sulfur:

-

Sulfonation : Treatment with chlorosulfonic acid introduces a sulfonyl group, forming N-(6-sulfonyl-1,3-benzothiazol-2-yl)benzamide .

Mechanism :

-

Sulfamoylation : Reacts with sulfamoyl chloride to generate sulfonamide derivatives .

Table 2: Sulfonation Reaction Parameters

| Reagent | Position | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorosulfonic acid | 6 | 6-Sulfonylbenzothiazol-2-ylbenzamide | 72 | |

| Sulfamoyl chloride | 6 | 6-Sulfamoylbenzothiazol-2-ylbenzamide | 68 |

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-aminobenzothiazole and benzoic acid .

-

Basic Hydrolysis : NaOH (10%) at 80°C produces sodium benzoate and 2-aminobenzothiazole .

Electrophilic Aromatic Substitution

The benzothiazole ring facilitates nitration and halogenation:

-

Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups at the 5- or 7-position .

-

Halogenation : Bromine in acetic acid yields 5-bromo or 7-bromo derivatives .

Table 3: Electrophilic Substitution Reactions

| Reaction | Reagent | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5 | 5-Nitrobenzothiazol-2-ylbenzamide | 60 | |

| Bromination | Br₂/AcOH | 7 | 7-Bromobenzothiazol-2-ylbenzamide | 55 |

Coordination Chemistry

The benzothiazole nitrogen acts as a ligand for metal ions:

-

Complexation with Cu(II) : Forms stable complexes with Cu(NO₃)₂ in ethanol, verified by UV-Vis and ESR spectroscopy .

Application : Potential catalyst in oxidation reactions .

Biological Interactions

While not a chemical reaction per se, the compound’s interaction with enzymes involves:

-

Hydrogen bonding : The amide carbonyl interacts with serine residues in hydrolases .

-

π-Stacking : The benzothiazole ring engages in hydrophobic interactions with aromatic amino acids .

Stability and Degradation

特性

CAS番号 |

5005-14-1 |

|---|---|

分子式 |

C14H10N2OS |

分子量 |

254.31 g/mol |

IUPAC名 |

N-(1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h1-9H,(H,15,16,17) |

InChIキー |

FZVLVMRGZRRBFD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

溶解性 |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。